molecular formula C19H25NO B1385390 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline CAS No. 1040685-24-2

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline

Cat. No.: B1385390
CAS No.: 1040685-24-2
M. Wt: 283.4 g/mol
InChI Key: FDVZDLNISRZHDZ-UHFFFAOYSA-N
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Description

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline is a tertiary aniline derivative featuring a tert-butyl-substituted phenoxyethyl chain attached to a 3-methylaniline group. Such compounds are commonly intermediates in pharmaceuticals, agrochemicals, or materials science due to their aromatic and steric properties. The tert-butyl group enhances steric bulk and stability, while the methyl group on the aniline ring may influence electronic properties and solubility.

Properties

IUPAC Name

N-[2-(2-tert-butylphenoxy)ethyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-15-8-7-9-16(14-15)20-12-13-21-18-11-6-5-10-17(18)19(2,3)4/h5-11,14,20H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVZDLNISRZHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCOC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline and its analogs:

Compound Name Molecular Formula Substituent (Aniline Ring) Substituent (Phenoxyethyl Chain) LogD (pH 5.5) Yield (%) Key Properties/Applications
This compound (Target) C₁₉H₂₅NO 3-methyl 2-(tert-butyl)phenoxyethyl Not reported N/A Likely intermediate for organic synthesis
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline C₂₃H₃₁NO₃ 3-(tetrahydrofuranmethoxy) 2-(tert-butyl)phenoxyethyl 5.5 N/A Research use; higher lipophilicity
2-(tert-Butyl)-N-(1-phenylethyl)aniline (Compound 13) C₁₈H₂₃N 1-phenylethyl 2-(tert-butyl)phenoxy N/A 92–93 High-yield synthesis; colorless/yellow oil
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline C₂₁H₂₉NO₃ 3-(2-methoxyethoxy) 2-(sec-butyl)phenoxyethyl N/A N/A Potential surfactant or solvent properties

Physicochemical Properties

  • Lipophilicity : The tetrahydrofuranmethoxy analog has a LogD of 5.5 , indicating moderate lipophilicity suitable for membrane permeability in drug design. The target compound’s methyl group likely reduces LogD compared to bulkier substituents.
  • Thermal Stability : tert-butyl groups generally enhance thermal stability compared to sec-butyl .
  • Solubility : The 2-methoxyethoxy group in may improve aqueous solubility, whereas the tert-butyl and methyl groups in the target compound favor organic solvents.

Biological Activity

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline is an organic compound that has garnered interest in various fields, particularly in biological research due to its unique structural properties and potential interactions with biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tert-butyl group, a phenoxy moiety, and an aniline group. This configuration contributes to its hydrophobic nature and influences its solubility in organic solvents, which is crucial for its biological applications.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The phenoxy and aniline groups facilitate these interactions, leading to modulation of various biological pathways. Research indicates that the compound can affect enzyme activity and receptor signaling, which may result in therapeutic effects or toxicity depending on the context of its use.

Biological Activity

The biological activity of this compound has been explored in several contexts:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. For instance, it has shown potential in reducing neoplasia in animal models .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, indicating potential applications in treating inflammatory diseases.
  • Enzymatic Interaction : It has been noted that this compound can act as an inhibitor or activator of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

  • In Vivo Studies : In a study involving ICR/Ha mice, the administration of this compound resulted in a significant reduction in tumor incidence when evaluated against benzo[a]pyrene-induced neoplasia. This suggests a protective effect against certain chemical carcinogens .
  • Enzyme Profiling : A comprehensive profiling of the compound revealed its interactions with multiple enzymatic pathways. For example, it was found to activate certain kinases while inhibiting others, highlighting its dual role as both an activator and inhibitor depending on the target enzyme .

Comparative Analysis

To understand the relative potency and specificity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameMolecular FormulaKey Biological ActivityMechanism of Action
This compoundC17H25NO2Anticancer, anti-inflammatoryEnzyme modulation
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-methylanilineC17H25NO2AntioxidantFree radical scavenging
4-chloro-2-methylphenoxyacetic acid (MCPA)C10H11ClO3Herbicidal activityDisruption of plant growth regulators

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline
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N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline

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